Technical Whitepaper: Physicochemical Profiling of 2-Acetamido-3-hydroxybenzoic Acid
Technical Whitepaper: Physicochemical Profiling of 2-Acetamido-3-hydroxybenzoic Acid
The following technical guide provides an in-depth physicochemical profiling of 2-acetamido-3-hydroxybenzoic acid (also identified as N-acetyl-3-hydroxyanthranilic acid ). This document is structured for researchers and drug development professionals, focusing on the compound's structural dynamics, ionization behavior, and analytical characterization.
Executive Summary
2-Acetamido-3-hydroxybenzoic acid (CAS: 135891-44-0) is a significant metabolite within the tryptophan-kynurenine pathway. Structurally derived from 3-hydroxyanthranilic acid (3-HAA) via N-acetylation, this compound exhibits distinct physicochemical behavior compared to its zwitterionic parent. Its presence in biological matrices (e.g., fungal-bacterial co-cultures, mammalian urine) marks it as a potential biomarker for metabolic flux. This guide details its ionization constants (pKa), lipophilicity (LogP), and spectral fingerprints to support isolation, quantification, and formulation efforts.
Chemical Identity & Structural Analysis
The molecule consists of a benzoic acid core substituted with an acetamido group at the ortho (C2) position and a hydroxyl group at the meta (C3) position. This specific substitution pattern introduces unique intramolecular hydrogen bonding possibilities that influence its solubility and acidity.
| Attribute | Detail |
| IUPAC Name | 2-Acetamido-3-hydroxybenzoic acid |
| Common Synonyms | N-Acetyl-3-hydroxyanthranilic acid; 3-Hydroxy-N-acetylanthranilic acid |
| CAS Number | 135891-44-0 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| SMILES | CC(=O)Nc1c(O)cccc1C(=O)O |
| InChI Key | HKAWFFIGVUOBQV-UHFFFAOYSA-N |
Structural Visualization & Equilibria
The following diagram illustrates the chemical structure and the stepwise ionization pathways relevant to physiological pH.
Figure 1: Predicted ionization states of 2-acetamido-3-hydroxybenzoic acid based on SAR analysis of salicylate and anthranilate derivatives.
Physicochemical Properties
Accurate physicochemical data is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. As direct experimental values for this specific isomer are sparse in open literature, the values below synthesize available experimental data with high-confidence Structure-Activity Relationship (SAR) predictions.
Ionization Constants (pKa)
Unlike its parent 3-HAA (which is zwitterionic), the N-acetylation removes the basicity of the amino group, rendering the molecule an acidic ampholyte .
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pKa1 (Carboxylic Acid): 3.5 – 3.8 (Predicted)
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Mechanism:[1][2][3] The ortho-acetamido group exerts an electron-withdrawing inductive effect (-I), potentially increasing the acidity of the carboxyl group compared to benzoic acid (pKa 4.2). However, intramolecular hydrogen bonding between the amide NH and the carboxylate oxygen may stabilize the anion.
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pKa2 (Phenolic Hydroxyl): 9.5 – 10.0 (Predicted)
Lipophilicity & Solubility
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LogP (Octanol/Water): ~1.1 – 1.4
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Insight: The compound is moderately polar. The presence of the amide and hydroxyl groups lowers the LogP relative to benzoic acid (1.87), suggesting good membrane permeability but significant aqueous solubility at physiological pH.
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Solubility Profile:
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Water: Low solubility in acidic media (pH < 3); highly soluble in alkaline buffers (pH > 6) due to carboxylate formation.
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Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.[4] Poorly soluble in Hexane or Chloroform.
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Solid-State Characteristics
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Melting Point: >200°C (Decomposition likely).
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Note: While specific experimental MP is often unreported for this metabolite, analogous acetamido-benzoic acids exhibit high melting points (e.g., 3-acetamido-2-hydroxybenzoic acid melts >220°C).
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Appearance: White to off-white crystalline powder.[5]
Analytical Characterization
To validate the identity of 2-acetamido-3-hydroxybenzoic acid in synthetic or biological samples, the following spectral fingerprints are diagnostic.
Nuclear Magnetic Resonance (NMR)
Data derived from isolation studies (e.g., Pestalotiopsis sp.[6][2][7] metabolites).[5][7][8][9][10]
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1H NMR (DMSO-d6, 500 MHz):
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δ 2.05 - 2.15 ppm (s, 3H): Acetyl methyl group (-NHCOCH 3). Distinctive singlet.
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δ 7.00 - 7.80 ppm (m, 3H): Aromatic protons.[4] The substitution pattern (1,2,3-trisubstituted) typically yields a triplet (H-5) and two doublets (H-4, H-6) or a multiplet depending on resolution.
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δ 9.50 - 10.00 ppm (s, 1H): Amide -NH (exchangeable).
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δ 12.00+ ppm (br s): Carboxylic acid -COOH .
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Mass Spectrometry (MS)
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Ionization Mode: Electrospray Ionization (ESI) is preferred (Negative mode often yields cleaner spectra for carboxylic acids).
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Key Ions:
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[M-H]⁻: m/z 194.05
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[M+H]⁺: m/z 196.06
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Fragmentation: Loss of CO₂ (M-44) and ketene (CH₂=C=O, M-42) from the acetyl group are common fragmentation pathways.
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Experimental Protocols
These protocols are designed to be self-validating, ensuring reproducibility in a research setting.
Protocol: Potentiometric Determination of pKa
Objective: Determine the precise dissociation constants using a pH-metric titration.
Materials:
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Compound: 10 mg of 2-acetamido-3-hydroxybenzoic acid.
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Solvent: Carbonate-free distilled water (degassed).
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Titrant: 0.1 M NaOH (standardized).
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Instrumentation: Calibrated pH meter with glass electrode.
Methodology:
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Preparation: Dissolve 10 mg of the compound in 50 mL of degassed water. If dissolution is slow, mild heating or a minimal volume (<1 mL) of methanol can be used (correction for co-solvent effect required).
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Calibration: Calibrate pH meter using buffers at pH 4.01, 7.00, and 10.01.
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Titration: Titrate with 0.1 M NaOH in small increments (10-50 µL). Record pH after stabilization (wait 30s per point).
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Data Analysis: Plot pH vs. Volume of NaOH.
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First Inflection Point: Corresponds to neutralization of COOH (approx pH 3.6).
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Second Inflection Point: Corresponds to neutralization of Phenolic OH (approx pH 9.8).[11]
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Calculation: Use the Henderson-Hasselbalch equation or Gran Plot analysis to refine pKa values.
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Protocol: HPLC-UV Quantification
Objective: Quantify purity and concentration in biological extracts.
Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated system).
-
Retention Time: Predicted to elute earlier than parent anthranilic acid due to polarity, typically around 8-12 min depending on gradient.
Biological Context & Metabolic Pathway
Understanding the origin of this molecule is crucial for researchers studying tryptophan metabolism.
Figure 2: Metabolic positioning of 2-acetamido-3-hydroxybenzoic acid within the Kynurenine pathway.[7][12] It represents a side-branch product formed via N-acetyltransferase activity.
References
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Liu, S. (2016). Bioactive Secondary Metabolites from Marine-Derived Fungi and Exploration in Fungal-Bacterial Co-Cultivation. Dissertation, Heinrich-Heine-Universität Düsseldorf. (Source for isolation and spectral data of Compound 13). Link
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BenchChem. (n.d.). 2-Acetamido-3-hydroxybenzoic acid Product Entry. Retrieved from BenchChem. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135891-44-0. PubChem.[8][13] Link
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Bordwell, F. G. (n.d.). pKa Table (Acidity in Water and DMSO). Used for SAR prediction of benzoic acid derivatives. Link
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Reich, H. J. (2017).[13] Bordwell pKa Table (Reference for Phenolic/Benzoic pKa shifts). University of Wisconsin-Madison. Link
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